molecular formula C18H20N4O3 B2884963 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1706042-51-4

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2884963
CAS RN: 1706042-51-4
M. Wt: 340.383
InChI Key: SBWKZZRGPRXHBY-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

Researchers have synthesized a variety of indole derivatives due to their various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .


Physical And Chemical Properties Analysis

Physically, indole derivatives are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound's relevance in organic synthesis is evident in studies like the work of Lim and RajanBabu (2011), where asymmetric hydrovinylation was used to create 3,3-disubstituted oxindoles and subsequently pyrrolidinoindolines. These hydrovinylation products are critical for synthesizing enantiopure benzomorphans, highlighting the compound's utility in producing complex organic molecules (H. Lim & T. V. RajanBabu, 2011).

Biological Activity

Studies on similar compounds have demonstrated a range of biological activities. For instance, Rooney et al. (1983) investigated 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, showcasing how modifications to the compound structure can yield potent, competitive inhibitors of specific enzymes (C. Rooney et al., 1983).

Toxicology

While the direct toxicity of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is not addressed, related compounds such as pyriproxyfen, a pyridine-based pesticide, have been studied for their ecotoxicological effects. Maharajan et al. (2018) evaluated the adverse effects of pyriproxyfen on zebrafish embryo development, indicating the importance of studying the toxicological profile of such compounds (Kannan Maharajan et al., 2018).

Pharmaceutical Development

Compounds with structural similarities have been investigated for their therapeutic potential. For instance, SB-243213, a selective 5-HT2C receptor inverse agonist, has been explored for its anxiolytic properties, indicating that modifications to pyridine derivatives can result in significant pharmacological activities (M. Wood et al., 2001).

Environmental Impact

The environmental impact of related pyridine derivatives is also noteworthy. Men et al. (2020) used X-ray photoelectron spectroscopy to study picolinium ionic liquids, highlighting the importance of understanding how such compounds interact with the environment, especially when methylation alters their electronic environment (Shuang Men et al., 2020).

Mechanism of Action

The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-22-8-6-12-9-13(4-5-15(12)22)16(23)11-20-17(24)18(25)21-14-3-2-7-19-10-14/h2-5,7,9-10,16,23H,6,8,11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKZZRGPRXHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

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